molecular formula C18H24N4O2 B5290111 1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA

1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA

Cat. No.: B5290111
M. Wt: 328.4 g/mol
InChI Key: CMUBQRAUFRDWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the cyclohexyl and methyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the oxadiazole ring.

    Nucleophilic substitution reactions: to introduce the cyclohexyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysts: to accelerate the reaction.

    Controlled temperature and pressure: conditions to favor the desired product formation.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOHEXYL-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA: shares similarities with other compounds containing oxadiazole rings and cyclohexyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-cyclohexyl-1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-7-6-8-14(11-13)17-20-16(24-21-17)12-22(2)18(23)19-15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUBQRAUFRDWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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